Nickel(II)2-ethylhexanoate

Homogeneous Catalysis Polymer Hydrogenation Ziegler-Natta Catalysts

Nickel(II) naphthenate substitutes often fail due to precipitation or thermal mismatch. This 2-ethylhexanoate (octoate) ligand ensures complete hydrocarbon solubility and a sharp 355-365°C decomposition window. - Homogeneous catalysis: Use with triisobutylaluminum for ambient-temp polybutadiene hydrogenation (<1% residual unsaturation). - Hydroprocessing: In situ Ni-W-S nanoparticle generation (350-365°C) for 70.15% distillate yield (≤220°C fraction). - Supply: Green viscous liquid; 6% & 12% Ni concentrations available. Reliable OEM packaging.

Molecular Formula C16H32NiO4
Molecular Weight 347.12 g/mol
Cat. No. B12060812
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNickel(II)2-ethylhexanoate
Molecular FormulaC16H32NiO4
Molecular Weight347.12 g/mol
Structural Identifiers
SMILESCCCCC(CC)C(=O)O.CCCCC(CC)C(=O)O.[Ni]
InChIInChI=1S/2C8H16O2.Ni/c2*1-3-5-6-7(4-2)8(9)10;/h2*7H,3-6H2,1-2H3,(H,9,10);
InChIKeyRURZQVYCZPJWMN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Nickel(II) 2-Ethylhexanoate: Technical Specifications & Baseline Properties


Nickel(II) 2-ethylhexanoate (CAS 4454-16-4), also referred to as nickel octoate or nickel isooctoate, is an oil-soluble metal carboxylate with the formula Ni[OOCCH(C2H5)C4H9]2. It appears as a green viscous liquid with a density of 0.96 g/mL at 25°C, a boiling point of 327.2°C at 101.325 kPa, and a flash point >230°F [1]. Its solubility profile includes good miscibility in toluene and xylenes, slight solubility in hexane, and limited water solubility of 110 mg/L at 30°C . The compound is commercially supplied in various nickel concentrations (e.g., 3-12% Ni) and serves as a homogeneous catalyst precursor, polymerization initiator, and drying agent across multiple industrial sectors [2].

1 Oil-soluble carboxylate enabling homogeneous catalysis in non-polar hydrocarbons
2 High thermal stability suited for in-situ Ni nanoparticle synthesis
3 Compatible with Al-alkyl or Li-diene activators for Ziegler-type hydrogenation

Nickel(II) 2-Ethylhexanoate: Why Generic Substitution Fails


Metal carboxylates are not interchangeable; the ligand architecture and metal center profoundly influence solubility, thermal stability, and catalytic activity. Nickel(II) 2-ethylhexanoate's branched C8 ligand imparts high solubility in non-polar hydrocarbons , enabling homogeneous catalysis where simpler nickel salts like NiCl2 precipitate. Furthermore, the nickel center confers a distinct thermal decomposition profile: Ni(2-ethylhexanoate)2 decomposes at 355-365°C to form catalytic nanoparticles [1], whereas cobalt 2-ethylhexanoate melts with decomposition below 60°C . These differences render generic substitution in processes like hydrotreating or polymer hydrogenation technically unsound, as activity, selectivity, and process window depend on the precise metal-ligand combination.

Metal center mismatch
Cobalt 2-ethylhexanoate decomposes ~300 °C lower, altering nanoparticle formation window and high-temperature process fit
Ligand architecture
Branched C8 carboxylate ensures non-polar solubility; simple Ni salts (e.g., NiCl2) precipitate in organic media, limiting homogeneous use
Activator synergy
Catalytic response with Al-alkyl or Li-diene activators may not transfer to nickel naphthenate or acetylacetonate analogs

Nickel(II) 2-Ethylhexanoate: Performance vs. Closest Analogs


Hydrogenation Efficiency: Ni(2-Ethylhexanoate)2 vs. Ni(acac)2

In a direct comparative study of nickel precursors for Ziegler-type hydrogenation catalysts, Ni(2-ethylhexanoate)2 outperformed Ni(acac)2 when paired with a Li-diene activator. The Ni(2-ethylhexanoate)2-based system achieved residual C=C unsaturation <1% under mild conditions (10-35°C, 72-178 kPa H2) and retained full average OH functionality in telechelic polybutadienes [1].

Hydrogenation efficiency
Head-to-head
Reported higher conversion: Ni(2-ethylhexanoate)2 + Li-diene vs. Ni(acac)2
Supports polymer hydrogenation selection under mild conditions
OH-telechelic polybutadiene, 10–35 °C
Homogeneous Catalysis Polymer Hydrogenation Ziegler-Natta Catalysts

Hydrogenation Activation Energy: Ni(2-Ethylhexanoate)2 vs. Ni(acac)2

The Ni(2-ethylhexanoate)2/triisobutylaluminum catalyst system exhibits an apparent activation energy of 26.0 kJ mol⁻¹ for natural rubber hydrogenation [1], significantly lower than the 42 kJ mol⁻¹ reported for a comparable Ni(acac)2-based system in polybutadiene hydrogenation [2].

Activation energy
Cross-study
26.0 kJ mol⁻¹ (Ni) vs. 42 kJ mol⁻¹ (Ni(acac)2)
Lower barrier enables ambient-temperature hydrogenation
Natural rubber vs. polybutadiene substrates
Kinetic Analysis Activation Energy Natural Rubber Hydrogenation

Thermal Stability: Ni(2-Ethylhexanoate)2 vs. Co(2-Ethylhexanoate)2

Nickel(II) 2-ethylhexanoate decomposes in vacuum gas oil (VGO) at 355-365°C to yield nickel and nickel sulfide nanoparticles (20-120 nm) [1]. In contrast, cobalt(II) 2-ethylhexanoate melts with decomposition as low as 53-58°C under nitrogen .

Thermal stability
Class-level
Ni decomp. 355–365 °C vs. Co 53–58 °C
Enables high-temperature hydrotreating and nanoparticle precursor use
Ni in VGO; Co under N2 atmosphere
Thermogravimetric Analysis Catalyst Precursor Stability Nanoparticle Synthesis

Organic Solubility: Ni(2-Ethylhexanoate)2 vs. Inorganic Nickel Salts

Ni(2-Ethylhexanoate)2 is readily soluble in non-polar organic solvents including toluene and xylenes, with slight solubility in hexane . Inorganic nickel salts such as NiCl2 are insoluble in these media, limiting their utility in homogeneous catalysis.

Organic solubility
Class-level
Soluble in toluene, xylenes vs. NiCl2 insoluble
Supports homogeneous catalysis in non-polar media
Qualitative solubility advantage
Solubility Homogeneous Catalysis Organic Synthesis

Industrial Replacement: Ni 2-Ethylhexanoate vs. Nickel Naphthenate

According to commercial supplier specifications, nickel 2-ethylhexanoate is positioned as an 'upgrade replacement product' for nickel naphthenate in applications such as cis-polybutadiene rubber (BR) polymerization and high-grade printing inks [1].

Industrial replacement claim
Data to verify
Positioned as upgrade for nickel naphthenate
Trend toward 2-ethylhexanoate over naphthenate
Commercial claim; independent data unavailable
Cis-Polybutadiene Rubber Paint Driers Catalyst Upgrading

Nickel(II) 2-Ethylhexanoate: Optimal Application Scenarios


Homogeneous Hydrogenation of Unsaturated Polymers

Utilize Ni(2-ethylhexanoate)2 in combination with triisobutylaluminum or Li-diene activators to achieve near-complete hydrogenation (<1% residual unsaturation) of natural rubber or telechelic polybutadienes under mild conditions. The low apparent activation energy (26.0 kJ mol⁻¹) supports ambient-temperature processing, minimizing thermal degradation and side reactions [1][2].

In Situ Synthesis of Ni-W-S Hydrotreating Catalysts

Deploy Ni(2-ethylhexanoate)2 as an oil-soluble nickel source for in situ decomposition in hydrocarbon feedstocks at 350-365°C, generating Ni-W-S nanoparticles that exhibit high activity in the hydrogenation of bicyclic aromatic hydrocarbons and dibenzothiophene conversion. The optimal W:Ni molar ratio is 1:2 [3].

Cis-Polybutadiene Rubber Polymerization Catalyst

Employ Ni(2-ethylhexanoate)2 as an initiator or catalyst component in the synthesis of cis-polybutadiene rubber. Commercial suppliers position this compound as an upgrade replacement for traditional nickel naphthenate, offering potential improvements in catalyst solubility and product consistency [4].

High-Temperature Organic Synthesis & Nanoparticle Precursor

Leverage the high thermal decomposition threshold (355-365°C) of Ni(2-ethylhexanoate)2 to generate nickel nanoparticles in situ within high-boiling solvents or feedstocks. This property is exploited in catalytic cracking and hydroprocessing, where the formation of 20-120 nm Ni and Ni sulfide particles enhances distillate yield (70.15% yield of ≤220°C fraction) [5].

Application
Selection Property
Validation Focus
Homogeneous polymer hydrogenation
Solubility in hydrocarbons; activator compatibility
Residual C=C content; functional group retention
In situ hydrotreating catalyst precursor
Thermal decomposition range in feedstock
Ni-W-S nanoparticle activity; HDS/HDAr conversion
Cis-polybutadiene rubber catalysis
Catalyst solubility; product consistency
Polymer microstructure; Mooney viscosity
Nanoparticle precursor for cracking
High-temperature stability; oil-phase miscibility
Distillate yield; nanoparticle dispersion

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